ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including a chloromethyl group, a difluoromethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable oxazole precursor. This can be achieved through radical difluoromethylation processes, which have been extensively studied and optimized . The reaction conditions often involve the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the difluoromethyl group.
Radical Reactions: The difluoromethyl group can be introduced or modified through radical reactions, which are often catalyzed by metal-based reagents
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted oxazole derivatives, while radical reactions can introduce or modify difluoromethyl groups .
Scientific Research Applications
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers and coatings.
Chemical Biology: The compound can serve as a probe for studying biological processes involving fluorinated molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Ethyl 2-(bromomethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 2-(chloromethyl)-4-(fluoromethyl)-1,3-oxazole-5-carboxylate: Similar structure but with a fluoromethyl group instead of a difluoromethyl group
Uniqueness
Ethyl 2-(chloromethyl)-4-(difluoromethyl)-1,3-oxazole-5-carboxylate is unique due to the presence of both chloromethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable building block for various applications .
Properties
CAS No. |
1803581-40-9 |
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Molecular Formula |
C8H8ClF2NO3 |
Molecular Weight |
239.6 |
Purity |
95 |
Origin of Product |
United States |
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